molecular formula C10H14FN B13273782 2-fluoro-N-(2-methylpropyl)aniline

2-fluoro-N-(2-methylpropyl)aniline

Cat. No.: B13273782
M. Wt: 167.22 g/mol
InChI Key: CDBBVWFFYVAZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(2-methylpropyl)aniline is an organic compound that belongs to the class of anilines and substituted anilines It is characterized by the presence of a fluorine atom attached to the benzene ring and an N-(2-methylpropyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methylpropyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of 2-fluoroaniline with an appropriate alkylating agent. For instance, the reaction of 2-fluoroaniline with 2-methylpropyl bromide in the presence of a base such as potassium carbonate can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-fluoro-N-(2-methylpropyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methylpropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoroaniline: Similar structure but lacks the N-(2-methylpropyl) group.

    N-(2-methylpropyl)aniline: Similar structure but lacks the fluorine atom.

    2-chloro-N-(2-methylpropyl)aniline: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

2-fluoro-N-(2-methylpropyl)aniline is unique due to the presence of both the fluorine atom and the N-(2-methylpropyl) group, which confer distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity and binding affinity, making it valuable in various applications.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

2-fluoro-N-(2-methylpropyl)aniline

InChI

InChI=1S/C10H14FN/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3

InChI Key

CDBBVWFFYVAZGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=CC=C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.